molecular formula C16H15O4- B13986837 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate CAS No. 105852-67-3

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate

Cat. No.: B13986837
CAS No.: 105852-67-3
M. Wt: 271.29 g/mol
InChI Key: GDSNRQPRJSQQOY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is an organic compound that features a naphthalene ring attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate typically involves the esterification of 3-oxopropanoic acid with 1-(naphthalen-1-yl)methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid.

    Reduction: Formation of 3-ethoxy-2-[(naphthalen-1-yl)methyl]-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for therapeutic applications.

Properties

CAS No.

105852-67-3

Molecular Formula

C16H15O4-

Molecular Weight

271.29 g/mol

IUPAC Name

3-ethoxy-2-(naphthalen-1-ylmethyl)-3-oxopropanoate

InChI

InChI=1S/C16H16O4/c1-2-20-16(19)14(15(17)18)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3,(H,17,18)/p-1

InChI Key

GDSNRQPRJSQQOY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.